6-(Azetidin-1-yl)nicotinamide
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Overview
Description
6-(Azetidin-1-yl)nicotinamide is a compound with the molecular formula C9H11N3O and a molecular weight of 177.20 g/mol . It is a derivative of nicotinamide, which is known for its various biological activities. This compound features an azetidine ring, a four-membered nitrogen-containing heterocycle, attached to a nicotinamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Azetidin-1-yl)nicotinamide typically involves the cyclocondensation of appropriate Schiff bases with chloroacetyl chloride, followed by the addition of triethylamine in the presence of molecular sieves . Another method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Microwave-assisted synthesis has also been employed to prepare azetidine derivatives, which can be efficient and yield high purity products .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of scalable microwave-assisted synthesis and efficient cyclocondensation reactions suggest potential routes for large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-(Azetidin-1-yl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The azetidine ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the nicotinamide moiety.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the azetidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include chloroacetyl chloride, triethylamine, and molecular sieves for cyclocondensation . Microwave irradiation is also employed for efficient synthesis .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the azetidine ring can yield various oxidized derivatives, while substitution reactions can introduce different functional groups to the azetidine ring.
Scientific Research Applications
6-(Azetidin-1-yl)nicotinamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-(Azetidin-1-yl)nicotinamide involves its interaction with molecular targets similar to those of nicotinamide. Nicotinamide is a precursor of NAD and NADP, which are essential for cellular energy metabolism . The compound may inhibit the production of pro-inflammatory cytokines by controlling NFκB-mediated transcription and increase the production of anti-inflammatory mediators .
Comparison with Similar Compounds
Similar Compounds
Azetidin-2-one: Another azetidine derivative known for its biological activities.
Nicotinamide: The parent compound, widely studied for its various biological effects.
3-Chloro-4-(2-chloro-quinoline-3-yl)-1-(4-nitro-phenyl)-azetidin-2-one: A similar compound synthesized from Schiff bases.
Uniqueness
6-(Azetidin-1-yl)nicotinamide is unique due to its combination of an azetidine ring and a nicotinamide moiety, which imparts distinct chemical and biological properties. This combination allows it to participate in a wide range of chemical reactions and exhibit various biological activities.
Properties
Molecular Formula |
C9H11N3O |
---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
6-(azetidin-1-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C9H11N3O/c10-9(13)7-2-3-8(11-6-7)12-4-1-5-12/h2-3,6H,1,4-5H2,(H2,10,13) |
InChI Key |
NQZFUIBRJPEBGM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)C2=NC=C(C=C2)C(=O)N |
Origin of Product |
United States |
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